molecular formula C7H6ClNO2 B595849 Furo[2,3-c]pyridin-3(2H)-one hydrochloride CAS No. 106531-51-5

Furo[2,3-c]pyridin-3(2H)-one hydrochloride

Cat. No.: B595849
CAS No.: 106531-51-5
M. Wt: 171.58
InChI Key: FWVRHCYASFZWGO-UHFFFAOYSA-N
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Description

Furo[2,3-c]pyridin-3(2H)-one hydrochloride is a heterocyclic compound that consists of a furan ring fused to a pyridine ring

Mechanism of Action

Target of Action

The primary target of Furo[2,3-c]pyridin-3(2H)-one hydrochloride is Gram-positive bacteria . This compound has been used for specific imaging and photodynamic ablation of these bacteria .

Mode of Action

This compound interacts with its targets through a process known as photodynamic ablation . This involves the generation of reactive oxygen species (ROS), specifically singlet oxygen (^1O2) and hydroxyl radicals (˙OH), which are highly reactive and can cause damage to cellular structures .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the response to ROS. The generated ^1O2 and ˙OH can cause oxidative damage to proteins, lipids, and DNA, leading to cell death . This is particularly effective against Gram-positive bacteria, making this compound a potential tool for combating multiple drug-resistant bacteria .

Pharmacokinetics

Given its use in imaging and photodynamic ablation, it is likely that this compound has properties that allow it to be taken up by cells and generate ros when exposed to certain wavelengths of light .

Result of Action

The result of the action of this compound is the specific imaging and photodynamic ablation of Gram-positive bacteria . The compound’s ability to generate ROS leads to oxidative damage and cell death in these bacteria .

Action Environment

The action of this compound is influenced by the presence of light, as light exposure is necessary for the generation of ROS . Other environmental factors that could influence the action of this compound include the presence of oxygen (necessary for the formation of ROS) and the specific characteristics of the bacterial cells being targeted .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo[2,3-c]pyridin-3(2H)-one hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of aldehydes and azides, which are cyclized by heating in Dowtherm to form furopyridones. These compounds are then aromatized with phosphorus oxychloride to produce chloro derivatives, which can be further modified through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-c]pyridin-3(2H)-one hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus oxychloride for aromatization, hydrazine hydrate for reduction, and sodium alkoxides for nucleophilic substitution. Reaction conditions typically involve heating and the use of catalysts such as palladium on carbon (Pd/C).

Major Products Formed

Major products formed from these reactions include various substituted furopyridines, which can be further functionalized for specific applications.

Scientific Research Applications

Furo[2,3-c]pyridin-3(2H)-one hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Furo[2,3-c]pyridin-3(2H)-one hydrochloride can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and diverse applications of this compound in various fields of research.

Properties

IUPAC Name

furo[2,3-c]pyridin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2.ClH/c9-6-4-10-7-3-8-2-1-5(6)7;/h1-3H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVRHCYASFZWGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704463
Record name Furo[2,3-c]pyridin-3(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106531-51-5
Record name Furo[2,3-c]pyridin-3(2H)-one, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106531-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[2,3-c]pyridin-3(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H,3H-furo[2,3-c]pyridin-3-one hydrochloride
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